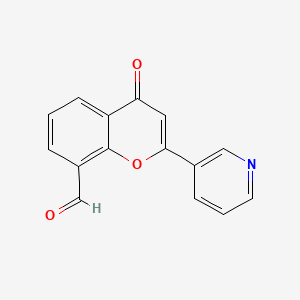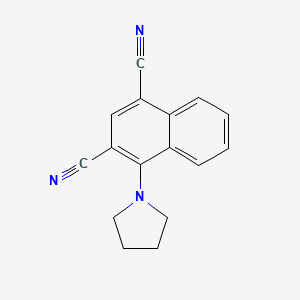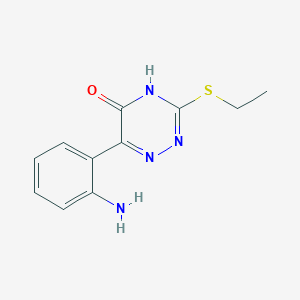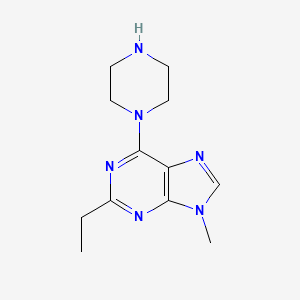
2-((Triisopropylsilyl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Triisopropylsilyl)methyl)pyridine is a chemical compound that belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a triisopropylsilyl group attached to the methyl group at the 2-position of the pyridine ring. Pyridines are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Preparation Methods
The synthesis of 2-((Triisopropylsilyl)methyl)pyridine typically involves the reaction of pyridine with a triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The triisopropylsilyl group is introduced to protect the methyl group during subsequent reactions .
This may include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-((Triisopropylsilyl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and pyridine N-oxides .
Scientific Research Applications
2-((Triisopropylsilyl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-((Triisopropylsilyl)methyl)pyridine involves its interaction with various molecular targets. The triisopropylsilyl group can be removed to expose the reactive methyl group, which can then participate in further chemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-((Triisopropylsilyl)methyl)pyridine include other silyl-protected pyridines such as:
- 2-((Trimethylsilyl)methyl)pyridine
- 2-((Triethylsilyl)methyl)pyridine
- 2-((Tert-butyldimethylsilyl)methyl)pyridine
These compounds share the common feature of having a silyl group attached to the methyl group at the 2-position of the pyridine ring. the size and steric hindrance of the silyl group can influence the reactivity and selectivity of these compounds in chemical reactions. This compound is unique due to the bulky triisopropylsilyl group, which provides greater protection and selectivity in reactions compared to smaller silyl groups .
Properties
Molecular Formula |
C15H27NSi |
|---|---|
Molecular Weight |
249.47 g/mol |
IUPAC Name |
tri(propan-2-yl)-(pyridin-2-ylmethyl)silane |
InChI |
InChI=1S/C15H27NSi/c1-12(2)17(13(3)4,14(5)6)11-15-9-7-8-10-16-15/h7-10,12-14H,11H2,1-6H3 |
InChI Key |
FDHBPGMKLJYFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CC1=CC=CC=N1)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)



![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)




![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)

